Cas no 2117595-70-5 (Ethyl 3-(oxan-2-yl)prop-2-ynoate)

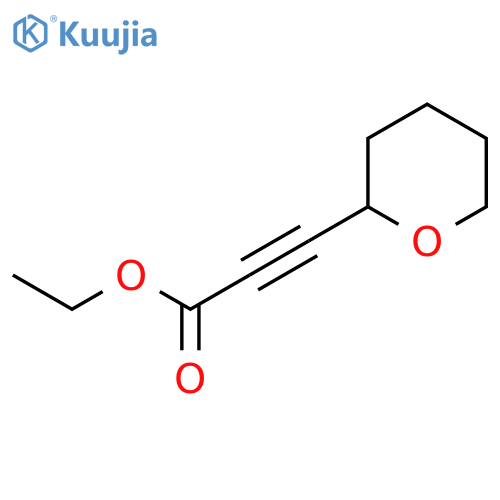

2117595-70-5 structure

商品名:Ethyl 3-(oxan-2-yl)prop-2-ynoate

Ethyl 3-(oxan-2-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(oxan-2-yl)prop-2-ynoate

- EN300-787091

- 2117595-70-5

- Ethyl 3-(oxan-2-yl)prop-2-ynoate

-

- インチ: 1S/C10H14O3/c1-2-12-10(11)7-6-9-5-3-4-8-13-9/h9H,2-5,8H2,1H3

- InChIKey: IRJGILBSURCRIT-UHFFFAOYSA-N

- ほほえんだ: O1CCCCC1C#CC(=O)OCC

計算された属性

- せいみつぶんしりょう: 182.094294304g/mol

- どういたいしつりょう: 182.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Ethyl 3-(oxan-2-yl)prop-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787091-0.1g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 0.1g |

$741.0 | 2025-03-21 | |

| Enamine | EN300-787091-0.25g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 0.25g |

$774.0 | 2025-03-21 | |

| Enamine | EN300-787091-1.0g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 1.0g |

$842.0 | 2025-03-21 | |

| Enamine | EN300-787091-0.05g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 0.05g |

$707.0 | 2025-03-21 | |

| Enamine | EN300-787091-0.5g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 0.5g |

$809.0 | 2025-03-21 | |

| Enamine | EN300-787091-2.5g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 2.5g |

$1650.0 | 2025-03-21 | |

| Enamine | EN300-787091-5.0g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 5.0g |

$2443.0 | 2025-03-21 | |

| Enamine | EN300-787091-10.0g |

ethyl 3-(oxan-2-yl)prop-2-ynoate |

2117595-70-5 | 95.0% | 10.0g |

$3622.0 | 2025-03-21 |

Ethyl 3-(oxan-2-yl)prop-2-ynoate 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2117595-70-5 (Ethyl 3-(oxan-2-yl)prop-2-ynoate) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬